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Compound of Interest

Compound Name: 2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-methylpyridin-4-amine is a substituted pyridine derivative with
potential applications in pharmaceutical and materials science research. Its structural features,
including a bromine atom, a methyl group, and an amino group on the pyridine ring, make it a
versatile building block in organic synthesis. This technical guide provides a comprehensive
overview of the predicted spectral data for 2-Bromo-6-methylpyridin-4-amine, including
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Detailed experimental protocols for acquiring such data are also presented to aid researchers
in their analytical endeavors.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for 2-Bromo-6-methylpyridin-
4-amine, the following data is predicted based on established spectroscopic principles and
analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

Predicted *H NMR Data (500 MHz, CDCIs):
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. Predicted Chemical Predicted Predicted Coupling
Proton Assignment . L
Shift (6, ppm) Multiplicity Constant (J, Hz)
H-3 ~6.5-6.7 Singlet (s) N/A
H-5 ~6.3-6.5 Singlet (s) N/A
-NH:z ~45-55 Broad Singlet (br s) N/A
-CHs ~2.3-25 Singlet (s) N/A

Predicted 3C NMR Data (125 MHz, CDCls):

Carbon Assignment

Predicted Chemical Shift (8, ppm)

C-2 ~148 - 152
C-4 ~155 - 158
C-6 ~157 - 160
C-3 ~108 - 112
C-5 ~105 - 109
-CHs ~22 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (Solid State, KBr Pellet):
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Wavenumber (cm~?) Intensity Assignment
) N-H stretching (asymmetric
3450 - 3300 Medium - Strong _
and symmetric)
3100 - 3000 Medium Aromatic C-H stretching
2980 - 2850 Medium Aliphatic C-H stretching (-CH3)

C=C and C=N stretching
1620 - 1580 Strong

(pyridine ring)
1500 - 1400 Medium - Strong N-H bending
1100 - 1000 Medium C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data (Electron lonization, El):

Predicted Relative .
miz . Assignment
Intensity (%)

[M]* (Molecular ion with 7°Br/

187/189 High _

81Br isotopes)
172/174 Medium [M-CHs]*
108 Medium [M-Br]*

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for 2-Bromo-6-
methylpyridin-4-amine.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra.
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Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Deuterated solvent (e.g., CDClz, DMSO-de)

5 mm NMR tubes

NMR Spectrometer (e.g., 400 or 500 MHz)

Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a
suitable deuterated solvent in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

[e]

Insert the NMR tube into the spectrometer probe.

o

Lock the spectrometer on the deuterium signal of the solvent.

[¢]

Shim the magnetic field to achieve optimal homogeneity.

[e]

Acquire the *H NMR spectrum using a standard single-pulse experiment.

[e]

Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

[¢]

Phase and baseline correct the spectra.

[e]

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,
CDCls: dH = 7.26 ppm, 8C = 77.16 ppm).

[e]

Integrate the peaks in the *H spectrum to determine relative proton ratios.
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FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Pellet press

FT-IR Spectrometer

Procedure:

o Sample Preparation (KBr Pellet):

[e]

Place a small amount of KBr powder in an agate mortar.

o

Add a very small amount (1-2% by weight) of the sample.

[¢]

Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

[¢]

Transfer a portion of the powder to a pellet press and apply pressure to form a thin,
transparent pellet.

o Data Acquisition:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.

o Record the sample spectrum, typically in the range of 4000-400 cm~1.

» Data Processing:
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o The background spectrum is automatically subtracted from the sample spectrum.

o Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

2-Bromo-6-methylpyridin-4-amine sample

Volatile solvent (e.g., dichloromethane, methanol)

Autosampler vial with cap

Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable
volatile solvent.

GC Method:

o Set the GC oven temperature program (e.g., start at 50°C, ramp to 280°C).
o Use helium as the carrier gas at a constant flow rate.

MS Method:

o Set the ionization mode to Electron lonization (El) at 70 eV.

o Set the mass scan range (e.g., m/z 40-300).

Data Acquisition: Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

Data Processing:
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o Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the
compound.

o Extract the mass spectrum for that peak.

o Identify the molecular ion peak and major fragment ions. Note the characteristic isotopic
pattern for bromine (M+ and M+2 peaks in an approximate 1:1 ratio).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the
relationship between the predicted data and the molecular structure.
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Caption: Workflow for the spectroscopic analysis of 2-Bromo-6-methylpyridin-4-amine.
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Predicted Spectral Data
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Caption: Relationship between the molecular structure and predicted spectral data.

« To cite this document: BenchChem. [Spectral Data of 2-Bromo-6-methylpyridin-4-amine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280533#2-bromo-6-methylpyridin-4-amine-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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